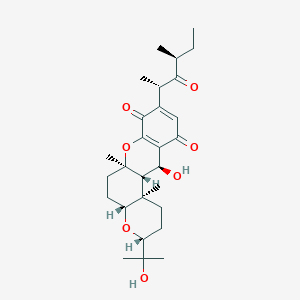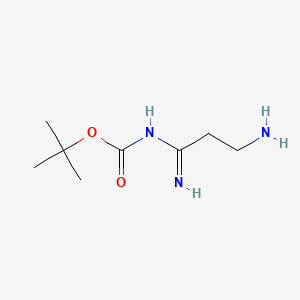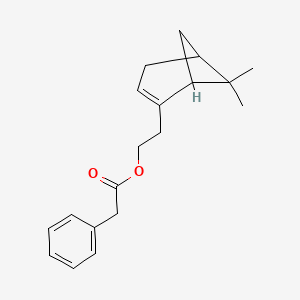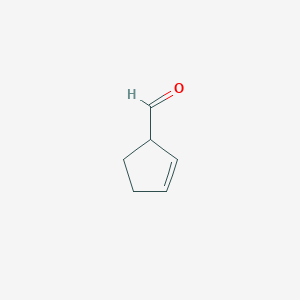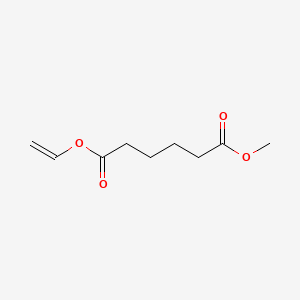
Aluminum molybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum molybdate is a chemical compound with the formula Al₂(MoO₄)₃. It is known for its unique properties and numerous applications in various scientific and industrial fields. This compound is part of the broader group of molybdates, which are anions of molybdenum. This compound typically appears as a grey, metallic solid or powder and is slightly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum molybdate is typically synthesized via a solid-state reaction. This involves heating aluminum oxide (Al₂O₃) and molybdenum trioxide (MoO₃) at high temperatures. The reaction conditions usually require temperatures around 705°C (1,301°F) .
Industrial Production Methods: Large-scale production of this compound can be achieved through sol-gel synthesis. This method involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is then dried and calcined to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum molybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the reaction with oxygen or other oxidizing agents.
Reduction: Typically involves reducing agents like hydrogen or carbon monoxide.
Substitution: Can occur with other metal ions in solution, leading to the formation of different molybdate compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state molybdenum compounds, while reduction reactions may yield lower oxidation state products .
Applications De Recherche Scientifique
Aluminum molybdate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its catalytic activity.
Biology: Investigated for its potential use in biological systems, although specific applications are still under research.
Mécanisme D'action
The mechanism by which aluminum molybdate exerts its effects is primarily through its catalytic properties. It acts as a catalyst by providing a surface for reactions to occur, thereby lowering the activation energy required for the reactions. In corrosion inhibition, this compound forms a protective film on the surface of aluminum, preventing further oxidation and corrosion .
Comparaison Avec Des Composés Similaires
- Iron molybdate (Fe₂(MoO₄)₃)
- Chromium molybdate (Cr₂(MoO₄)₃)
- Scandium tungstate (Sc₂(WO₄)₃)
Comparison: Aluminum molybdate is unique due to its low thermal expansion coefficient near room temperature, making it highly suitable for applications requiring thermal stability. Compared to iron and chromium molybdates, this compound has a different crystal structure and thermal properties .
Propriétés
Formule moléculaire |
Al2Mo3O12 |
|---|---|
Poids moléculaire |
533.8 g/mol |
Nom IUPAC |
dialuminum;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/2Al.3Mo.12O/q2*+3;;;;;;;;;;6*-1 |
Clé InChI |
NKSYNYABFPVRNP-UHFFFAOYSA-N |
SMILES canonique |
[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)
